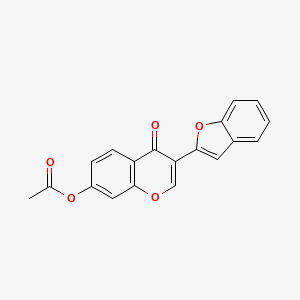

3-(1-苯并呋喃-2-基)-4-氧代-4H-色烯-7-基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1-Benzofuran-2-yl)-4-oxo-4H-chromen-7-yl acetate is a compound that belongs to the class of organic compounds known as benzofurans and chromenes. These compounds are known for their complex molecular structures and diverse chemical properties, making them of interest in various fields of chemical and pharmaceutical research.

Synthesis Analysis

The synthesis of benzofurans, 2H-chromenes, and related compounds often involves strategies such as Claisen rearrangement and ring-closing metathesis. These methods provide access to a variety of phenylpropanoid natural products and are key in producing phenylpropanoid structures with good to excellent yields (Kotha & Solanke, 2022).

Molecular Structure Analysis

Single crystal X-ray analysis and computational investigations play a crucial role in understanding the molecular structure of benzofuran and chromen derivatives. These analyses reveal the configurations, dihedral angles, and intramolecular interactions within these compounds, providing insight into their stability and reactivity (Srinivasan et al., 2012); (Mallikarjunaiah et al., 2021).

Chemical Reactions and Properties

The chemical behavior of benzofuran and chromen derivatives towards various nucleophiles has been extensively studied. These compounds can undergo Michael addition, retro-Michael, and ring-opening followed by recyclization to yield a variety of structurally diverse products (Assiri et al., 2019).

Physical Properties Analysis

Physical properties such as melting points, boiling points, and solubility are determined by the molecular structure and intermolecular forces present in these compounds. The crystal structures are often stabilized by aromatic π–π interactions and hydrogen bonding, which influence their physical state and solubility (Choi et al., 2008).

科学研究应用

心脏保护作用

相关衍生物的心脏保护作用已得到研究,揭示了潜在的治疗应用。例如,(E)-N'-(1-(3-氧代-3H-苯并[f]色烯-2-基)乙叉基)苯甲酰肼对异丙肾上腺素诱导的大鼠心肌梗死中的心脏重塑表现出保护作用。该化合物抑制血管紧张素转换酶活性,并显着改善心脏功能障碍标志物,表明其作为抗凝剂防止急性心肌梗死中血栓形成的潜力 (Khdhiri Emna 等,2020)。

抗癌活性

对含有苯并呋喃部分的新型六氢喹啉衍生物的研究揭示了对人肝细胞癌细胞系 (HepG-2) 的有希望的细胞毒性作用。这些化合物通过一系列有机反应制备,对癌细胞生长表现出抑制作用,IC50 值范围为 11.9 至 19.3 µg/mL,表明它们作为抗癌剂的潜力 (Eman M. Mohi El-Deen 等,2016)。

荧光研究

苯胺在二元溶剂混合物中对新合成的香豆素 (色烯-2-酮) 衍生物的荧光猝灭研究提供了对动态和静态猝灭机制的见解。这项研究有助于理解苯并呋喃-香豆素衍生物的荧光性质,可应用于开发基于荧光的传感器和材料 (Basavaraj G. Evale 等,2009)。

合成方法

含有香豆素和苯并呋喃部分的 β-氨基羰基衍生物的合成已被探索,展示了化合物的抗菌和抗氧化活性。这项研究展示了这些衍生物在合成具有生物活性的分子方面的多功能性,其中一些化合物显示出微生物抑制作用和有希望的自由基清除活性 (R. Kenchappa 等,2013)。

新型合成路线

关于水中的异氰化物基三组分合成研究导致了 9Hfuro[2,3-f]色烯-8,9-二羧酸酯的有效制备,展示了制备多样化取代衍生物的绿色合成程序。该方法提供了获得新型苯并呋喃-香豆素化合物的快速途径,突出了可持续化学在药物发现和材料科学中的重要性 (F. Rostami-Charati 等,2012)。

作用机制

While the specific mechanism of action for “3-(1-benzofuran-2-yl)-4-oxo-4H-chromen-7-yl acetate” is not mentioned in the retrieved papers, benzofuran compounds in general have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives could interact with biological targets in a way that inhibits the growth of tumors, bacteria, and viruses, and counteracts oxidative stress.

属性

IUPAC Name |

[3-(1-benzofuran-2-yl)-4-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O5/c1-11(20)23-13-6-7-14-17(9-13)22-10-15(19(14)21)18-8-12-4-2-3-5-16(12)24-18/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXMGXDJEBPJBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid 3-benzofuran-2-YL-4-oxo-4H-chromen-7-YL ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)

![benzyl 4-[(3-hydroxy-3-piperidinyl)methyl]-1,4-diazepane-1-carboxylate dihydrochloride](/img/structure/B5506984.png)

![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5506991.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5507009.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)

![3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5507036.png)

![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)

![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)

![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5507049.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)